Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.: 862283-71-4

Cat. No.: VC3336943

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862283-71-4 |

|---|---|

| Molecular Formula | C12H15Cl2NO2 |

| Molecular Weight | 276.16 g/mol |

| IUPAC Name | methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H |

| Standard InChI Key | GAUUDZXLKADUHC-DHXVBOOMSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl |

| SMILES | COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Properties and Structure

Basic Identification

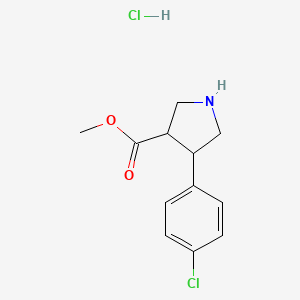

Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is registered with CAS number 862283-71-4, representing a specific chemical entity with well-defined properties. The compound possesses a molecular formula of C₁₂H₁₅Cl₂NO₂, corresponding to a calculated molecular weight of 276.16 g/mol. The structural configuration features a pyrrolidine ring system with two key functional groups: a methyl carboxylate at position 3 and a 4-chlorophenyl substituent at position 4 .

Stereochemical Configuration

The compound exists in specific stereoisomeric forms, with the (3S,4R) configuration being commercially available and documented in chemical databases. This stereoisomer has a defined spatial arrangement that places the 4-chlorophenyl group and the methyl carboxylate in specific orientations relative to the pyrrolidine ring . The stereochemistry is reflected in the SMILES notation: COC(=O)[C@@H]1CNC[C@H]1C1=CC=C(Cl)C=C1.Cl, which encodes the three-dimensional arrangement of atoms in the molecule .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The primary application of Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride lies in its utility as a building block in organic synthesis, particularly in the context of pharmaceutical development. The compound's structural features—including the pyrrolidine scaffold, the chlorophenyl substituent, and the carboxylate functionality—provide multiple handles for further chemical transformations.

These structural elements can be leveraged in various synthetic strategies:

-

The carboxylic ester group serves as a versatile functional group that can be transformed into amides, acids, or reduced to alcohols

-

The pyrrolidine nitrogen provides a site for alkylation, acylation, or other nitrogen-centered chemistry

-

The chlorophenyl moiety offers opportunities for metal-catalyzed coupling reactions to introduce additional complexity

These synthetic possibilities position the compound as a valuable intermediate in the creation of more complex molecules with potential biological activity.

Research Progress and Development Prospects

Future Research Directions

Future research involving Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride may explore several promising avenues:

-

Development of novel synthetic methodologies to access derivatives with enhanced biological properties

-

Exploration of structure-activity relationships by systematic modification of the core structure

-

Investigation of specific biological targets that might be addressed through compounds containing this structural motif

-

Application in fragment-based drug discovery approaches, where the pyrrolidine core could serve as a starting point for building more complex active molecules

These research directions could potentially expand the utility of the compound beyond its current application as a synthetic intermediate, potentially leading to new therapeutic candidates for various disease states.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a primary method for assessing the purity of Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride. Commercial suppliers typically report purity levels of 95-97%, determined through chromatographic analysis . These analyses ensure the reliability of the compound for use in sensitive research applications where impurities could compromise experimental outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume